molecular formula C14H8ClF3N2O3 B4408592 N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B4408592
M. Wt: 344.67 g/mol
InChI Key: VVNQKAPOOYFKFH-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a nitro group, a chloro group, and a trifluoromethyl group

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-7-9(14(16,17)18)4-5-12(11)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNQKAPOOYFKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 2-chloro-4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amine group.

    Acylation: The nitrated product is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields an aniline derivative.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro, chloro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-chloro-3-nitrobenzamide: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.

Uniqueness

N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide
Reactant of Route 2
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N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide

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